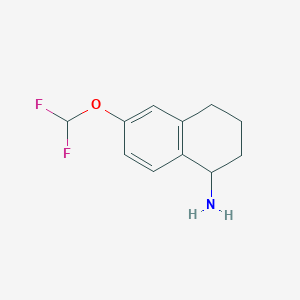

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

説明

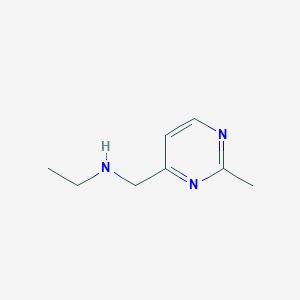

“6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine” is a compound that contains a tetrahydronaphthalen (also known as tetralin) backbone, an amine group at the 1-position, and a difluoromethoxy group at the 6-position . Tetralin is a polycyclic hydrocarbon derived from naphthalene by the addition of two hydrogen atoms, while the difluoromethoxy group is a fluorinated methoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the amine group onto the tetralin backbone. The difluoromethoxy group could potentially be introduced through a reaction involving a difluoromethoxy reagent . The amine group could be introduced through various methods, such as reductive amination or nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetralin backbone, with the difluoromethoxy and amine groups attached. The difluoromethoxy group is a polar, electron-withdrawing group, which could influence the electronic properties of the molecule . The amine group is a basic functional group and could participate in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The amine group could undergo reactions typical of amines, such as acylation or alkylation . The difluoromethoxy group could potentially undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the difluoromethoxy group could increase the compound’s polarity and potentially its boiling point and melting point . The amine group could contribute to the compound’s basicity .

科学的研究の応用

- Application Summary : Difluoromethoxy compounds have been used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .

- Methods of Application : The synthesis involved the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The specific experimental procedures and technical details were not provided in the source.

- Results or Outcomes : The synthesized compounds were evaluated for their insecticidal activity . However, the source did not provide specific quantitative data or statistical analyses.

Scientific Field: Insecticidal Research

Scientific Field: Biochemical Research

- Application Summary : Difluoromethoxy compounds have been used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .

- Methods of Application : The synthesis involved the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The specific experimental procedures and technical details were not provided in the source.

- Results or Outcomes : The synthesized compounds were evaluated for their insecticidal activity . However, the source did not provide specific quantitative data or statistical analyses.

- Application Summary : Late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Scientific Field: Synthesis of Insecticides

Scientific Field: Biochemical Research

Scientific Field: Kinase Inhibitor Research

- Scientific Field: Insecticidal Research

- Application Summary : Difluoromethoxy compounds have been used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .

- Methods of Application : The synthesis involved the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The specific experimental procedures and technical details were not provided in the source.

- Results or Outcomes : The synthesized compounds were evaluated for their insecticidal activity . However, the source did not provide specific quantitative data or statistical analyses.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,10-11H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDTVOVCPPLKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)

![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)

![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)

![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)